Cas no 55475-50-8 ((8R)-7-but-3-en-1-yl-2-pent-4-en-1-yl-1-azaspiro[5.5]undecan-8-ol)

(8R)-7-but-3-en-1-yl-2-pent-4-en-1-yl-1-azaspiro[5.5]undecan-8-ol structure
55475-50-8 structure
Product Name:(8R)-7-but-3-en-1-yl-2-pent-4-en-1-yl-1-azaspiro[5.5]undecan-8-ol
CAS No:55475-50-8
MF:C19H33NO
MW:291.471425771713
CID:1593689
PubChem ID:6453188
Update Time:2025-04-21

(8R)-7-but-3-en-1-yl-2-pent-4-en-1-yl-1-azaspiro[5.5]undecan-8-ol Chemical and Physical Properties

Names and Identifiers

    • (8R)-7-but-3-en-1-yl-2-pent-4-en-1-yl-1-azaspiro[5.5]undecan-8-ol
    • (10R)-11-but-3-enyl-2-pent-4-enyl-1-azaspiro[5.5]undecan-10-ol
    • Octahydrohistrionicotoxin
    • 55475-50-8
    • 7-(But-3-en-1-yl)-2-(pent-4-en-1-yl)-1-azaspiro[5.5]undecan-8-ol
    • DTXSID50970820
    • 1-Azaspiro(5.5)undecan-8-ol, 7-(3-butenyl)-2-(4-pentenyl)-, (6R-(6alpha(R*),7beta,8alpha))-
    • Inchi: 1S/C19H33NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h3-4,16-18,20-21H,1-2,5-15H2/t16?,17?,18-,19?/m1/s1
    • InChI Key: QVOJHZPSXNUASC-YKPIGIGISA-N
    • SMILES: O[C@@H]1CCCC2(CCCC(CCCC=C)N2)C1CCC=C

Computed Properties

  • Exact Mass: 291.25639
  • Monoisotopic Mass: 291.256215
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3
  • XLogP3: 4.4

Experimental Properties

  • Density: 0.96
  • Boiling Point: 406.5°C at 760 mmHg
  • Flash Point: 58.6°C
  • Refractive Index: 1.512
  • PSA: 32.26

(8R)-7-but-3-en-1-yl-2-pent-4-en-1-yl-1-azaspiro[5.5]undecan-8-ol Related Literature

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